

Advanced Synthesis Protocol: Iloperidone via 3-Chloropropoxy Benzene Intermediates

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Compound of Interest

Compound Name: *1-Chloro-4-(3-chloropropoxy)benzene*

Cat. No.: *B8691610*

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Executive Summary

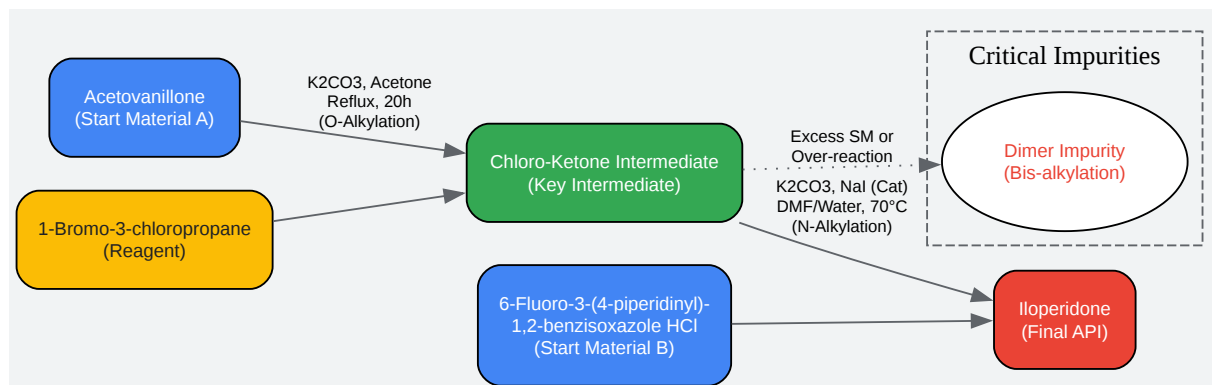
This application note details the optimized synthesis of Iloperidone (Fanapt®), an atypical antipsychotic, focusing on the critical intermediate 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (hereafter referred to as the Chloro-Ketone Intermediate).

While standard literature often cites generic Williamson ether synthesis conditions, this protocol addresses specific process-related impurities—most notably the "Dimer Impurity" (bis-alkylation) and the "Hydroxy Impurity" (hydrolysis)—which frequently compromise yield and API quality. We present a biphasic, phase-transfer-catalyzed approach and a Finkelstein-modified coupling step to ensure high regioselectivity and reaction kinetics.

Strategic Reaction Pathway

The synthesis relies on a convergent strategy. The quality of the final API is strictly dependent on the purity of the Chloro-Ketone Intermediate.

Chemical Reaction Scheme (Graphviz)



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Figure 1: Synthetic pathway highlighting the critical intermediate and potential dimer formation.

Module 1: Synthesis of the Chloro-Ketone Intermediate

Objective: Selective O-alkylation of Acetovanillone while minimizing the "Dimer Impurity" (formed when the product reacts with a second molecule of Acetovanillone).

The Chemistry[1][3][4][5]

- Substrate: 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone).[1]
- Reagent: 1-bromo-3-chloropropane (BCP).[2]
- Rationale: BCP is preferred over 1,3-dichloropropane because the bromide is a superior leaving group, allowing for selective mono-alkylation at lower temperatures, preserving the chloride for the subsequent step.[3]

Reagents & Stoichiometry

Component	Equiv.	Role	Critical Attribute
Acetovanillone	1.0	Substrate	Purity >99%
1-Bromo-3-chloropropane	1.5	Alkylating Agent	Excess required to suppress dimerization
Potassium Carbonate ()	2.0	Base	Anhydrous, granular (grind if necessary)
Acetone	10 Vol	Solvent	Dry (Water <0.5%) to prevent hydrolysis

Detailed Protocol

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and calcium chloride guard tube.
- Charging: Charge Acetovanillone (1.0 eq) and Acetone (10 volumes). Stir to dissolve.
- Base Addition: Add anhydrous
(2.0 eq) in a single portion. The slurry will turn yellow.[3]
- Reagent Addition: Add 1-bromo-3-chloropropane (1.5 eq) dropwise over 30 minutes at room temperature.
 - Expert Note: Do not add all at once. An exotherm may occur.[3]
- Reaction: Heat the mixture to reflux (
) for 18-24 hours.
 - Monitoring: Monitor by HPLC/TLC.[3] The reaction is complete when Acetovanillone is <1.0%. [3]
- Workup (Critical for Purity):

- Cool to
.[3] Filter off inorganic salts (
).[3]
- Wash the filter cake with Acetone (2 volumes).
- Concentrate the filtrate under vacuum (
) to obtain a viscous oil.[3]
- Purification (Crystallization):
 - The crude oil often contains excess BCP.[3] Dissolve the oil in Isopropyl Ether (IPE) or Petroleum Ether (3 volumes) at
.[3]
 - Cool slowly to
with stirring. White crystals will precipitate.[3]
 - Filter and dry at
.[3]
 - Target Yield: 85-90%.
 - Target Melting Point:
[1].[4]

Module 2: Coupling - Synthesis of Iloperidone

Objective: N-alkylation of the benzisoxazole piperidine derivative using the Chloro-Ketone intermediate.

The Chemistry (Finkelstein Modification)

Standard alkylation with alkyl chlorides is slow.[3] We utilize the Finkelstein reaction principle in situ.[3] Adding catalytic Sodium Iodide (NaI) converts the terminal chloride of the intermediate into a transient, highly reactive iodide, significantly accelerating the reaction and reducing thermal degradation.[3]

Reagents & Stoichiometry

Component	Equiv.	Role
Chloro-Ketone Intermediate	1.1	Electrophile
6-Fluoro-3-(4-piperidiny)-1,2-benzisoxazole HCl	1.0	Nucleophile
Potassium Carbonate	2.5	Acid Scavenger
Sodium Iodide (NaI)	0.1	Catalyst (Finkelstein)
DMF or Acetonitrile	10 Vol	Solvent

Detailed Protocol

- Setup: Reactor with overhead stirring and nitrogen blanket.
- Solvation: Charge DMF (or Acetonitrile), 6-Fluoro-3-(4-piperidiny)-1,2-benzisoxazole HCl (1.0 eq), and (2.5 eq). Stir for 30 mins to neutralize the HCl salt and liberate the free amine.
- Addition: Add the Chloro-Ketone Intermediate (1.1 eq) and NaI (0.1 eq).
- Reaction: Heat to
 - Caution: Do not exceed .
.[3] Higher temperatures promote N-oxide formation and degradation of the isoxazole ring.
 - Time: 12-16 hours.

- Quench & Isolation:
 - Cool to

.[3]
 - Pour the reaction mass slowly into Chilled Water (30 volumes).
 - Stir for 2 hours. Crude Iloperidone will precipitate as a beige solid.[3][2]
 - Filter and wash copiously with water to remove DMF and inorganic salts.[3]
- Purification:
 - Recrystallize from Ethanol or Methanol.[3]
 - Dissolve crude solid in refluxing Ethanol. Treat with activated carbon (5% w/w) for 30 mins. Filter hot.
 - Cool slowly to room temperature, then to

.
 - Final Yield: ~75-80%.
 - Purity: >99.5% (HPLC).[3][5]

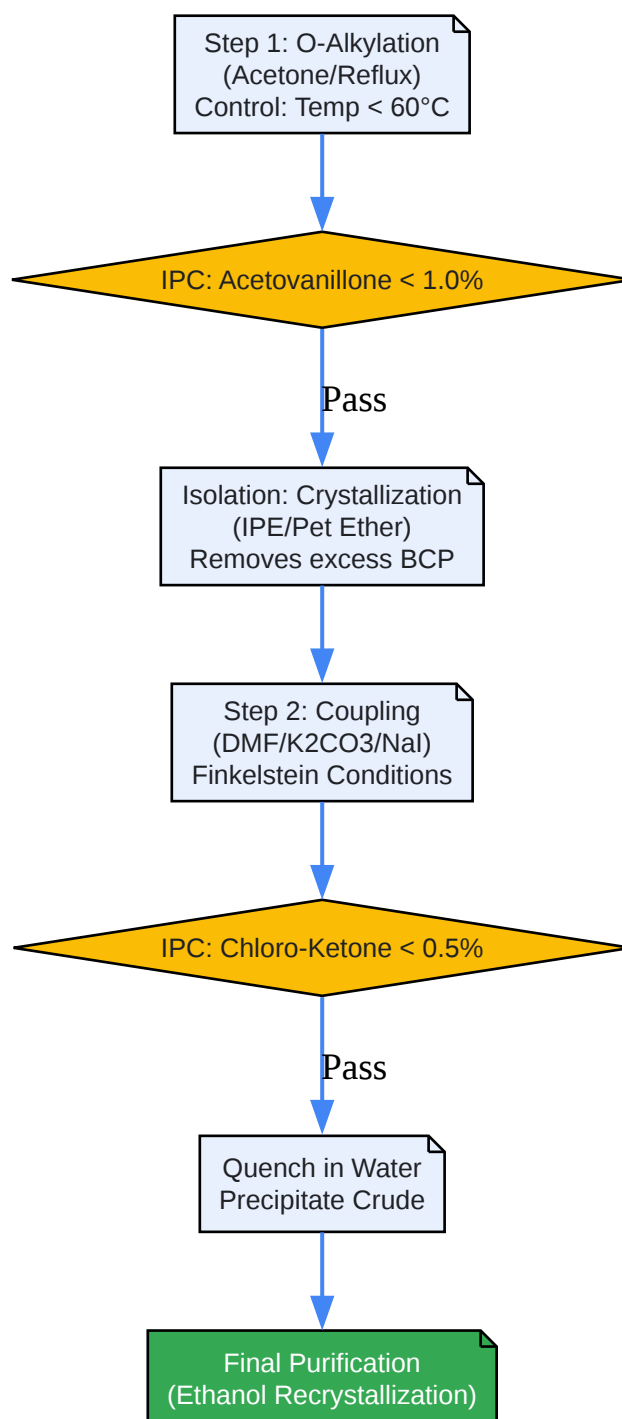
Analytical Control Strategy

To ensure "Self-Validating" protocols, specific markers must be checked.

Impurity Profile Table

Impurity Name	Origin	Control Strategy	Limit (ICH)
Dimer Impurity	Reaction of Chloro-Ketone with residual Acetovanillone in Step 1.	Use 1.5 eq of BCP; Remove unreacted Acetovanillone before Step 2.	< 0.15%
Hydroxy Impurity	Hydrolysis of Chloro-Ketone due to wet solvent.	Use anhydrous Acetone/DMF; Minimize water in workup.[3]	< 0.15%
N-Oxide	Oxidation of the piperidine nitrogen.	Perform coupling under Nitrogen; Control Temp < .	< 0.10%

Process Workflow Diagram (Graphviz)



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Figure 2: Operational workflow with Integrated Process Controls (IPC).

Troubleshooting Guide

- Problem: Low yield in Step 1 (O-alkylation).

- Root Cause: Incomplete reaction or loss during crystallization.[3]
- Solution: Ensure K₂CO₃ is finely ground.[3] If oil does not crystallize, seed with pure crystal or scratch the flask walls.[3] Ensure the solvent ratio (IPE) is not too high.[3]
- Problem: High "Dimer" content in Step 2.
 - Root Cause: The Chloro-Ketone intermediate contained unreacted Acetovanillone which competed for the alkyl halide.
 - Solution: Re-crystallize the Intermediate from Step 1 before proceeding.[3] Do not carry forward crude oil if Acetovanillone > 1%.[3]
- Problem: Dark color in Final API.
 - Root Cause: Oxidation of phenols or formation of iodine complexes.[3]
 - Solution: Wash the crude filter cake in Step 2 with a dilute Sodium Thiosulfate solution to remove iodine traces.[3] Use Charcoal in the final crystallization.[3]

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